

# Spectroscopic Analysis of 1-Iodo-2,3-dimethylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Iodo-2,3-dimethylbenzene

Cat. No.: B1295297

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This technical guide provides a comprehensive overview of the spectral data for **1-iodo-2,3-dimethylbenzene**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a summary of expected quantitative data, detailed experimental protocols for acquiring such data, and visualizations to illustrate the relationships between the data and the molecular structure, as well as a general workflow for spectroscopic analysis.

## Molecular Structure and Spectroscopic Overview

**1-Iodo-2,3-dimethylbenzene** (also known as 3-iodo-o-xylene) is an aromatic organic compound with the chemical formula  $C_8H_9I$ . Its structure consists of a benzene ring substituted with an iodine atom and two adjacent methyl groups. The spectroscopic analysis of this molecule provides detailed information about its atomic composition, connectivity, and chemical environment.

- $^1H$  NMR spectroscopy reveals the number of different types of protons and their neighboring environments.
- $^{13}C$  NMR spectroscopy provides information on the different carbon environments within the molecule.
- IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.

- Mass spectrometry determines the molecular weight and provides information on the fragmentation pattern, which aids in structural elucidation.

## Quantitative Spectral Data

The following tables summarize the expected quantitative spectral data for **1-iodo-2,3-dimethylbenzene** based on established spectroscopic principles and data from similar compounds.

### <sup>1</sup>H NMR Spectral Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.6 (d)	Doublet	1H	Aromatic H (ortho to I)
~ 7.0 (t)	Triplet	1H	Aromatic H (para to I)
~ 6.8 (d)	Doublet	1H	Aromatic H (ortho to I)
~ 2.4 (s)	Singlet	3H	Methyl H (C2-CH <sub>3</sub> )
~ 2.3 (s)	Singlet	3H	Methyl H (C3-CH <sub>3</sub> )

### <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 142	Aromatic C (C-CH <sub>3</sub> )
~ 138	Aromatic C (C-CH <sub>3</sub> )
~ 130	Aromatic C-H
~ 128	Aromatic C-H
~ 126	Aromatic C-H
~ 100	Aromatic C-I
~ 24	Methyl C (C2-CH <sub>3</sub> )
~ 21	Methyl C (C3-CH <sub>3</sub> )

## IR Spectral Data

Sample Preparation: KBr Pellet or Thin Film

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Strong	Aliphatic C-H stretch (methyl)
1600 - 1450	Medium-Strong	Aromatic C=C ring stretch
1450 - 1370	Medium	C-H bend (methyl)
~ 800	Strong	C-H out-of-plane bend (aromatic)
~ 550	Medium	C-I stretch

## Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/z	Relative Intensity (%)	Assignment
232	100	[M] <sup>+</sup> (Molecular Ion)
105	80	[M - I] <sup>+</sup>
91	40	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-iodo-2,3-dimethylbenzene** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence (e.g., zg30).
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - The number of scans can range from 8 to 16, with a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to encompass all expected carbon signals (e.g., 0-150 ppm).

- A higher number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

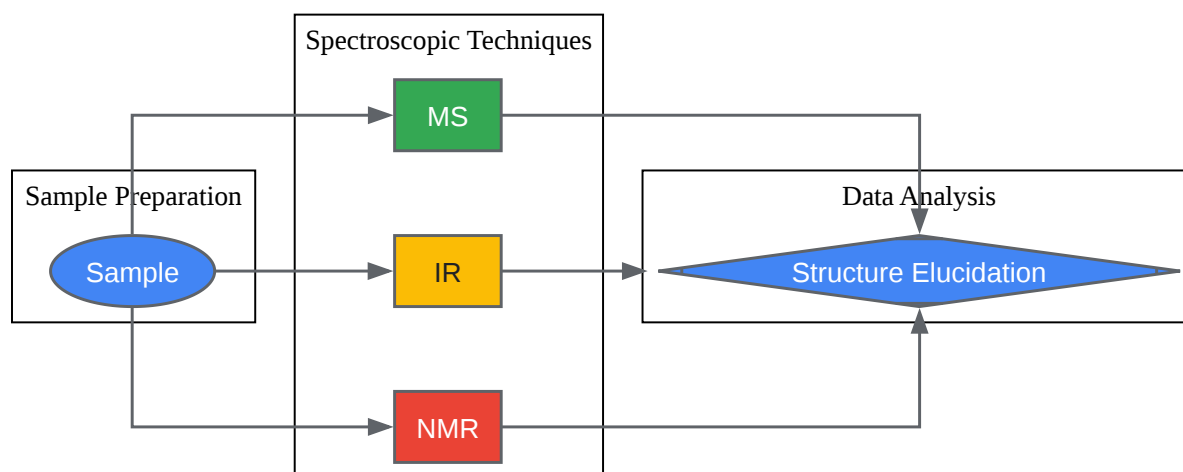
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **1-iodo-2,3-dimethylbenzene** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Thin Film Method):
  - If the sample is a low-melting solid or an oil, a thin film can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean salt plates.
  - Place the sample (KBr pellet or thin film) in the sample holder.
  - Acquire the sample spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
- **Instrumentation:** Employ a mass spectrometer equipped with an electron ionization (EI) source.
- **Ionization:** Ionize the sample molecules using a standard electron energy of 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  40-300).
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

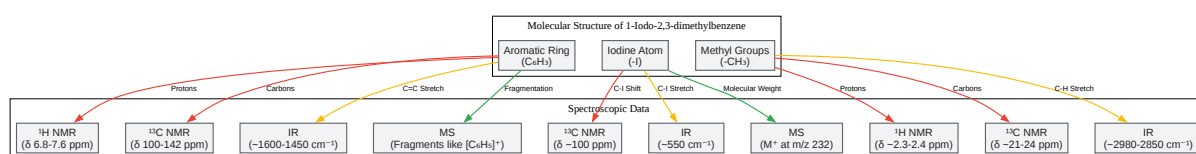
## Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide for **1-iodo-2,3-dimethylbenzene**, as well as a general workflow for such analyses.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Correlation of spectral data with the molecular structure of **1-iodo-2,3-dimethylbenzene**.

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